molecular formula C21H25N3O3 B4177708 N-cyclohexyl-3-nitro-4-(2-phenylethylamino)benzamide

N-cyclohexyl-3-nitro-4-(2-phenylethylamino)benzamide

Cat. No.: B4177708
M. Wt: 367.4 g/mol
InChI Key: LTBPHKWBBQXVLK-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-nitro-4-(2-phenylethylamino)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and materials science. This particular compound is characterized by its unique structure, which includes a cyclohexyl group, a nitro group, and a phenylethylamino group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-nitro-4-(2-phenylethylamino)benzamide typically involves the condensation of a substituted benzoic acid with an amine. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Industrial Production Methods

In an industrial setting, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts, such as diatomite earth@IL/ZrCl4, can enhance the reaction efficiency and yield . Ultrasonic irradiation is also employed to further improve the reaction conditions and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-nitro-4-(2-phenylethylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions include various amine derivatives, substituted aromatic compounds, and reduced benzamide derivatives.

Scientific Research Applications

N-cyclohexyl-3-nitro-4-(2-phenylethylamino)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-nitro-4-(2-phenylethylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist of certain receptors, influencing cellular signaling pathways. The nitro group and phenylethylamino group play crucial roles in its biological activity, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-phenylethylbenzamide: Lacks the cyclohexyl and nitro groups, resulting in different chemical and biological properties.

    N-cyclohexylbenzamide: Lacks the nitro and phenylethylamino groups, leading to reduced biological activity.

    3-nitrobenzamide: Lacks the cyclohexyl and phenylethylamino groups, affecting its chemical reactivity and applications.

Uniqueness

N-cyclohexyl-3-nitro-4-(2-phenylethylamino)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyclohexyl group enhances its stability, while the nitro and phenylethylamino groups contribute to its diverse applications in research and industry.

Properties

IUPAC Name

N-cyclohexyl-3-nitro-4-(2-phenylethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c25-21(23-18-9-5-2-6-10-18)17-11-12-19(20(15-17)24(26)27)22-14-13-16-7-3-1-4-8-16/h1,3-4,7-8,11-12,15,18,22H,2,5-6,9-10,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBPHKWBBQXVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)NCCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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